molecular formula C13H20ClN5O2 B12332467 Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate

Cat. No.: B12332467
M. Wt: 313.78 g/mol
InChI Key: XIOIVQWOKHAYAL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with a chloro and methyl group, and a piperazine ring substituted with a tert-butyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out in solvents like ethanol, methanol, or water, depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazine derivatives, while hydrolysis reactions produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach its targets. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate is unique due to the presence of the triazine ring with specific chloro and methyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20ClN5O2

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20ClN5O2/c1-9-15-10(14)17-11(16-9)18-5-7-19(8-6-18)12(20)21-13(2,3)4/h5-8H2,1-4H3

InChI Key

XIOIVQWOKHAYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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